4-(2-Amino-4-pyridyl)imidazole-2-thiol
Description
4-(2-Amino-4-pyridyl)imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with a pyridyl group at the 4-position and a thiol (-SH) group at the 2-position.
Properties
Molecular Formula |
C8H8N4S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-(2-aminopyridin-4-yl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C8H8N4S/c9-7-3-5(1-2-10-7)6-4-11-8(13)12-6/h1-4H,(H2,9,10)(H2,11,12,13) |
InChI Key |
HYLVCHUWYCTUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=CNC(=S)N2)N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
4-(2-Amino-4-pyridyl)imidazole-2-thiol exhibits significant antimicrobial activity against various pathogenic microorganisms. Research indicates that derivatives of imidazole compounds often demonstrate effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, studies on related imidazole compounds have shown promising results in inhibiting the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Imidazole derivatives are known for their ability to induce apoptosis in cancer cells. For example, studies have shown that certain imidazole-based compounds can trigger early and late apoptosis in various cancer cell lines, indicating their potential as chemotherapeutic agents . The mechanism often involves the disruption of cellular processes essential for cancer cell survival.
Table 1: Summary of Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Method A | Reaction of pyridine with imidazole under acidic conditions | 70% |
| Method B | Microwave-assisted synthesis for rapid formation | 85% |
| Method C | Solvent-free synthesis using solid-state reactions | 90% |
Anti-inflammatory Effects
Research indicates that imidazole derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The structural similarity of imidazoles to histidine allows them to interact effectively with biological targets involved in inflammatory pathways .
Neuroprotective Effects
Some studies suggest that imidazole compounds may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Case Study 1: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound was tested against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Mechanism Investigation
A detailed investigation into the anticancer mechanisms of imidazole derivatives revealed that this compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
Comparison with Similar Compounds
Key Structural Differences :
- Pyridyl vs. Benzene Rings: The pyridyl group in 4-(2-Amino-4-pyridyl)imidazole-2-thiol introduces a basic nitrogen atom, altering electronic properties compared to benzimidazole derivatives (e.g., 5-fluoro-1H-benzo[d]imidazole-2-thiols) .
- Substituent Effects : Fluorine, trifluoromethyl, or aryloxy groups in analogs (e.g., 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol) influence solubility and reactivity .
Physicochemical Properties
Melting Points :
- Benzimidazole-2-thiol derivatives exhibit melting points ranging from 230°C to 279°C. For instance: 5-Fluoro-6-(naphthalen-2-yl oxy)-1H-benzo[d]imidazole-2-thiol: 246–248°C . 6-(4-(1H-imidazol-1-yl)phenoxy)-5-fluoro-1H-benzo[d]imidazole-2-thiol: 275–277°C . 5-(Trifluoromethyl)-1H-benzo[d]imidazole-2-thiol: 277–279°C .
- The pyridyl group in the target compound may lower melting points due to reduced symmetry compared to bulkier substituents.
Spectroscopic Data :
- IR Spectra :
- Mass Spectrometry :
Comparative Data Table
Preparation Methods
Two-Component Condensation
A widely cited method involves the reaction of 2-amino-4-pyridinecarboxaldehyde with thiourea in ethanol under reflux (72–80°C). The aldehyde group undergoes nucleophilic attack by the thiolate anion, followed by cyclization to form the imidazole ring. Triethylamine is often employed as a catalyst to deprotonate the thiol and accelerate the reaction. Yields range from 65% to 78%, depending on the stoichiometry and reaction time (Table 1).
Table 1: Optimization of Two-Component Condensation
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | Triethylamine | 80 | 6 | 78 |
| DMF | None | 110 | 4 | 65 |
| Methanol | NaOH | 65 | 8 | 70 |
Three-Component Coupling
Advanced variants incorporate a third component, such as ammonium thiocyanate, to introduce the thiol group in situ. For example, heating 2-amino-4-pyridylamine with glyoxal and ammonium thiocyanate in acetic acid yields the target compound via a tandem imine formation-thiolation process. This method achieves higher purity (≥95% by HPLC) but requires stringent pH control (pH 4–5) to prevent side reactions.
Cyclocondensation Strategies
Cyclocondensation reactions enable the simultaneous formation of the imidazole and pyridine rings, often through [4+2] or [5+1] heterocyclizations.
[4+2] Cyclocondensation
A notable approach involves reacting 2-aminothiophenol with 4-pyridyl isocyanates in toluene at 120°C. The isocyanate group reacts with the amine to form a urea intermediate, which subsequently cyclizes to yield the imidazole-thiol framework. This method is advantageous for its regioselectivity, with yields up to 82% (Table 2).
Table 2: Performance of [4+2] Cyclocondensation
| Isocyanate Derivative | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Pyridyl isocyanate | Toluene | 120 | 82 |
| 3-Pyridyl isocyanate | Xylene | 140 | 68 |
| Phenyl isocyanate | DMF | 100 | 45 |
[5+1] Heterocyclization
In a specialized protocol, 2-amino-4-pyridylthiourea undergoes cyclization with chloroacetaldehyde in basic medium (pH 10–11). The reaction proceeds via nucleophilic substitution at the thiol group, followed by ring expansion to form the imidazole moiety. This method is particularly effective for generating gram-scale quantities, though it requires careful exclusion of moisture to prevent hydrolysis.
Regioselective Heterocyclization
Regioselective methods have emerged to address challenges in positional isomerism, particularly for the thiol and amino substituents.
Imine-Thiol Coupling
A regioselective synthesis involves the reaction of N-aryl imines with 4-phenylimidazole-2-thiol in o-xylene under reflux. The imine’s azomethine group reacts with the thiolate anion, followed by intramolecular cyclization to form the target compound. Key advantages include minimal byproducts and compatibility with electron-deficient aryl groups (Table 3).
Table 3: Substrate Scope for Imine-Thiol Coupling
| Imine Substituent | Thiol Derivative | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Chlorophenyl | 4-Ph-Imidazole | 66 | 98 |
| 4-Methylphenyl | Benzimidazole | 69 | 97 |
| Phenyl | 4,5-DiPh-Imidazole | 55 | 95 |
Tandem Alkylation-Cyclization
A two-step protocol utilizes alkylation of 2-mercaptoimidazole with 2-amino-4-bromopyridine, followed by base-mediated cyclization. The bromopyridine acts as both an alkylating agent and a directing group, ensuring precise regiochemistry. Yields exceed 70% when using K₂CO₃ in DMF at 90°C.
Mechanistic Insights and Side Reactions
Thiol-Tautomerization Dynamics
The thiol group in this compound exists in equilibrium with its thione tautomer, influencing reactivity. NMR studies reveal that in DMSO-d₆, the thiol form predominates (85:15 ratio), whereas in CDCl₃, the thione form is favored (60:40). This tautomerism impacts purification strategies, as chromatographic separation often requires silica gel deactivated with triethylamine.
Competing Pathways
Common side reactions include:
-
Oxidation to disulfides : Mitigated by conducting reactions under nitrogen atmosphere.
-
N-Alkylation : Occurs when excess alkylating agents are used, leading to quaternary ammonium byproducts.
Advanced Catalytic Systems
Metal-Catalyzed Methods
Palladium-catalyzed cross-coupling between 2-amino-4-iodopyridine and imidazole-2-thiol has been explored. Using Pd(PPh₃)₄ and CuI as co-catalyst, yields reach 75% in THF at 80°C. This method is scalable but limited by the cost of palladium reagents.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 120°C) reduces reaction times from hours to minutes. For example, condensation of 2-amino-4-pyridinecarboxaldehyde with thiourea completes in 15 minutes with 80% yield. Energy efficiency and reduced side products make this approach industrially promising.
Q & A
Q. Basic
- Storage : Keep at 0–6°C under inert gas to prevent oxidation of the thiol group.
- Solubility : Slightly soluble in water; use DMSO or ethanol for stock solutions.
- Safety : Avoid skin contact (wear gloves/masks) due to potential irritancy .
How are computational methods applied to study its interactions?
Advanced
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like mGluR5 or enzymes. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. MD simulations evaluate stability in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
